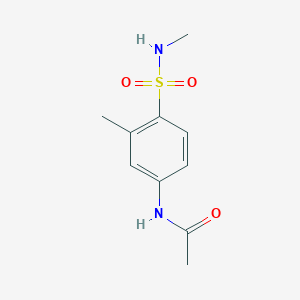

N-Methyl 4-Acetamido-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-(methylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7-6-9(12-8(2)13)4-5-10(7)16(14,15)11-3/h4-6,11H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMQOVBBIQJCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(N-Methylsulfamoyl)-3-Methylaniline

- Sulfonylation : 3-Methylaniline (m-toluidine) is treated with chlorosulfonic acid to form 4-chlorosulfonyl-3-methylaniline.

- Amination : The chlorosulfonyl intermediate reacts with methylamine in a polar solvent (e.g., tetrahydrofuran) to yield 4-(N-methylsulfamoyl)-3-methylaniline.

Reaction Conditions :

Challenges and Optimizations

- Regioselectivity : Sulfonation of m-toluidine predominantly occurs at the para position relative to the amine group due to electronic directing effects.

- Byproducts : Competing reactions, such as disubstitution or over-sulfonation, are mitigated by controlling stoichiometry and temperature.

Acetylation of the Aromatic Amine

The final step involves acetylation of the free amine in 4-(N-methylsulfamoyl)-3-methylaniline to form the acetamide moiety. This process parallels the synthesis of N-methylacetamide from acetic acid and methylamine.

Acetylation Protocol

- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Conditions :

Mechanistic Insight :

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Purification and Characterization

- Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Characterization :

Alternative Synthetic Routes

One-Pot Sulfonylation-Acetylation

A streamlined method combines sulfonylation and acetylation in a single pot, reducing isolation steps. This approach, inspired by one-pot syntheses of sulfonamides, involves:

- Sequential addition of chlorosulfonic acid, methylamine, and acetic anhydride to m-toluidine.

- Advantages : Higher overall yield (~75%) and reduced reaction time.

Comparative Analysis of Methods

| Method | Yield | Complexity | Purification Needs |

|---|---|---|---|

| Stepwise Sulfonylation | 60–70% | Moderate | Column chromatography |

| One-Pot Synthesis | 70–75% | Low | Recrystallization |

| Palladium-Catalyzed | ~50%* | High | Multiple steps |

*Theoretical estimate based on analogous reactions.

Industrial-Scale Considerations

For large-scale production, the one-pot method is preferred due to its efficiency. Key factors include:

- Cost : Methylamine and acetic anhydride are inexpensive reagents.

- Safety : Exothermic reactions during sulfonylation require controlled temperature and agitation.

- Environmental Impact : Solvent recovery systems (e.g., THF distillation) minimize waste.

Challenges in Synthesis

- Steric Hindrance : The methyl group at position 3 may slow sulfonylation at position 4, necessitating excess reagents.

- Side Reactions : Over-acetylation of the sulfamoyl nitrogen is avoided by using stoichiometric acetic anhydride.

- Crystallization Difficulties : The polar sulfamoyl and acetamide groups complicate crystallization, requiring optimized solvent systems.

Chemical Reactions Analysis

Types of Reactions

N-Methyl 4-Acetamido-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the acetamido group back to an amino group using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-Methyl 4-Acetamido-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl 4-Acetamido-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The acetamido and methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between N-Methyl 4-Acetamido-2-methylbenzenesulfonamide and selected sulfonamide analogs:

Key Observations :

Physicochemical Properties

Biological Activity

N-Methyl 4-acetamido-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, often referred to as a sulfonamide, contains a sulfonyl group attached to an aromatic ring which is substituted with both methyl and acetamido groups. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide compounds, including this compound. The mechanism primarily involves the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and survival.

In Vitro Studies

- Antibacterial Efficacy : A study evaluating various sulfonamide derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from sulfonamides showed minimum inhibitory concentration (MIC) values ranging from 0.05 mg/mL to 0.3 mg/mL against strains like Bacillus subtilis and Pseudomonas aeruginosa .

- Mechanism of Action : The inhibition of dihydropteroate synthase (DHPS), an enzyme crucial in the folate biosynthesis pathway, was identified as a primary mechanism through which these compounds exert their antibacterial effects. The binding affinity of this compound to DHPS could be inferred from similar studies on related compounds .

Cytotoxicity and Apoptosis Induction

In addition to its antibacterial properties, this compound has been investigated for its cytotoxic effects on cancer cells.

- Cell Line Studies : Research involving various cancer cell lines indicated that certain sulfonamides can induce apoptosis, leading to cell death. The compound's ability to trigger apoptotic pathways was assessed through assays measuring cell viability and apoptosis markers .

- Comparative Analysis : When compared to established chemotherapeutics, this compound demonstrated notable cytotoxicity, suggesting potential as an adjunct or alternative treatment in cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Antibacterial Evaluation

In a comparative study of various sulfonamides, this compound was tested against standard bacterial strains using microbroth dilution methods. Results indicated that it effectively inhibited growth in multiple strains, outperforming some traditional antibiotics in specific contexts .

Case Study 2: Cancer Cell Line Response

A study focusing on the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability at concentrations lower than those required for conventional chemotherapeutics. The induction of apoptosis was confirmed through flow cytometry analyses .

Q & A

Q. Monitoring Progress :

- Thin-layer chromatography (TLC) with silica gel plates and UV visualization is standard for tracking intermediate formation .

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms structural integrity at each step .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, sulfonamide NH at δ 7.3–7.7 ppm) .

- C NMR confirms carbonyl (C=O, δ 170–175 ppm) and sulfonamide (SO, δ 55–60 ppm) groups .

- Infrared (IR) Spectroscopy : Peaks at 1150–1350 cm (S=O stretching) and 1650 cm (amide C=O) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] at m/z 300.12) .

Advanced: How do steric and electronic effects in the sulfonamide group influence reactivity or biological activity?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 2-methyl groups) reduce enzymatic degradation by hindering access to active sites, enhancing metabolic stability .

- Electronic Effects : Electron-withdrawing groups (e.g., acetamido) increase sulfonamide acidity (pKa ~10), improving hydrogen-bonding interactions with biological targets .

- Validation : Comparative bioactivity assays (e.g., IC values against bacterial enzymes) paired with computational docking studies .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions .

- Catalyst Optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency .

- Reaction Time : Extended reflux (>12 hours) may degrade heat-sensitive intermediates; monitor via TLC .

Recommendation : Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized equipment) and validate purity via HPLC .

Application-Oriented: What role does this compound play in materials science or drug discovery?

Methodological Answer:

- Drug Discovery : Acts as a carbonic anhydrase inhibitor scaffold; modify the acetamido group to enhance selectivity .

- Materials Science : Sulfonamide derivatives form supramolecular structures via hydrogen bonding, useful in crystal engineering .

- Adsorption Studies : Functionalize polymers with this compound for cholesterol adsorption (Freundlich isotherm model, capacity ~11 mg/g) .

Advanced: How can crystallographic data inform the design of derivatives with improved properties?

Methodological Answer:

- X-ray Crystallography : Reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing .

- Structure-Activity Relationships (SAR) : Align substituent positions (e.g., para-acetamido) with target binding pockets using software like PyMOL .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste Disposal : Neutralize acidic byproducts before disposal in approved waste containers .

- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., dichloromethane) .

Advanced: What computational tools predict synthetic pathways or biological interactions for derivatives?

Methodological Answer:

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible routes from commercial precursors .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with carbonic anhydrase IX) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.